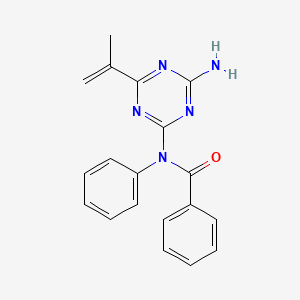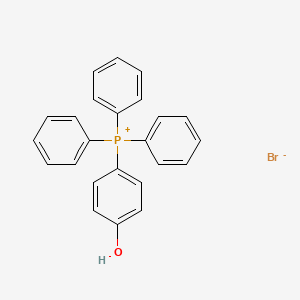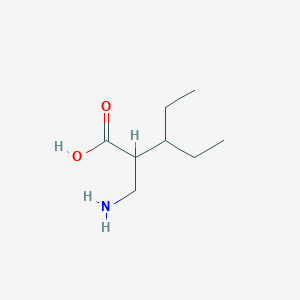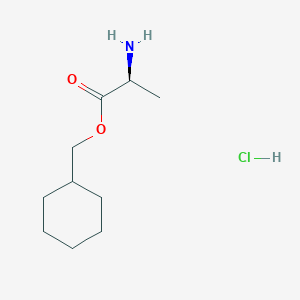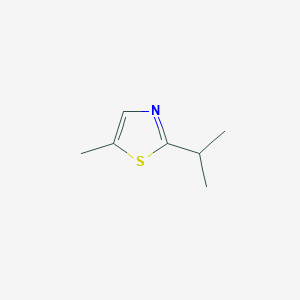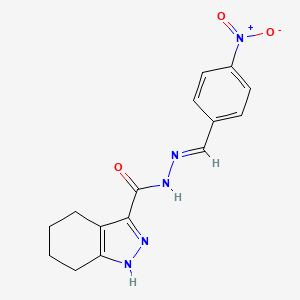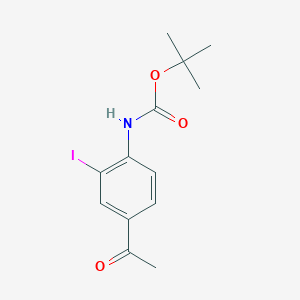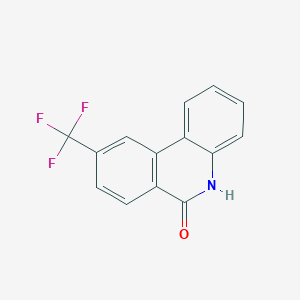
9-(Trifluoromethyl)phenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trifluoromethyl)phenanthridin-6(5H)-one is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and material science . The trifluoromethyl group attached to the phenanthridine core enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 9-(Trifluoromethyl)phenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents . This method offers mild reaction conditions and good yields. Another method involves the photocatalytic synthesis of phenanthridine derivatives using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions . This approach utilizes Rose Bengal as a catalyst and air as a terminal oxidant, providing an efficient and sustainable route to the desired product.
Chemical Reactions Analysis
9-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in radical cyclization reactions to form highly functionalized phenanthridine derivatives . Common reagents used in these reactions include diarylphosphine oxides, Grignard reagents, and hydrazines . The major products formed from these reactions are often substituted phenanthridine derivatives, which have significant biological and chemical properties.
Scientific Research Applications
9-(Trifluoromethyl)phenanthridin-6(5H)-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential anticancer, antimalarial, and antileukemic activities . In material science, it is utilized in the development of fluorescent dyes for DNA-binding studies . Additionally, its unique chemical properties make it a valuable compound for studying radical cyclization and photochemical catalysis .
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with molecular targets and pathways in biological systems. It can intercalate into DNA, disrupting the normal function of topoisomerases and leading to cell death . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for therapeutic applications. Additionally, its ability to generate reactive radicals under photochemical conditions allows it to participate in various chemical transformations .
Comparison with Similar Compounds
9-(Trifluoromethyl)phenanthridin-6(5H)-one can be compared with other phenanthridine derivatives such as 5-methoxyphenanthridin-6(5H)-one and 6-phosphorylated phenanthridines . While these compounds share a similar core structure, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H8F3NO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
9-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-10-11(7-8)9-3-1-2-4-12(9)18-13(10)19/h1-7H,(H,18,19) |
InChI Key |
QEXLZRLRTDINKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


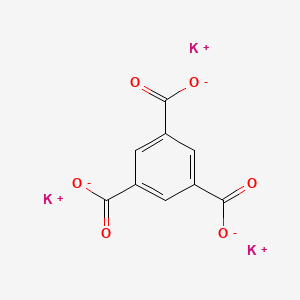


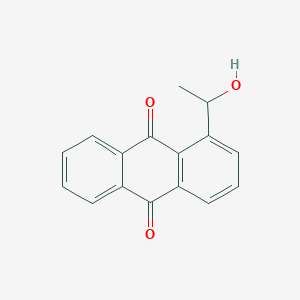
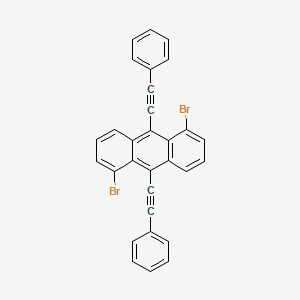
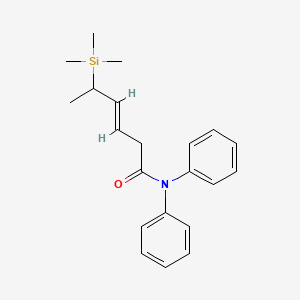
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
